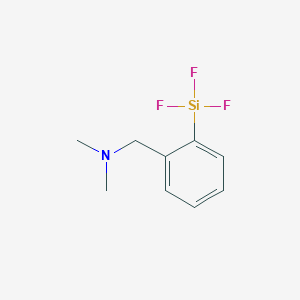

N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine

Description

N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine: is an organic compound that features a trifluorosilyl group attached to a phenyl ring, which is further connected to a dimethylamino group

Properties

CAS No. |

87996-42-7 |

|---|---|

Molecular Formula |

C9H12F3NSi |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

N,N-dimethyl-1-(2-trifluorosilylphenyl)methanamine |

InChI |

InChI=1S/C9H12F3NSi/c1-13(2)7-8-5-3-4-6-9(8)14(10,11)12/h3-6H,7H2,1-2H3 |

InChI Key |

WTFQUAZFQVHZNN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC=CC=C1[Si](F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine typically involves the reaction of a trifluorosilyl-substituted benzene derivative with dimethylamine. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of simpler amines or other reduced products.

Substitution: The trifluorosilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential antibacterial properties of compounds similar to N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine. For instance, derivatives of trifluoromethyl-containing compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, indicating their effectiveness as antibacterial agents .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. faecalis | 8 |

| Compound B | S. aureus | 10 |

| Compound C | Pseudomonas aeruginosa | 12 |

Anticancer Properties

The trifluoromethyl group is known to enhance the pharmacological properties of drugs, including anticancer activity. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell growth in vitro. For example, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, showcasing their potential as therapeutic agents .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 1.5 |

| Compound B | MCF-7 | 2.0 |

| Compound C | A549 | 3.5 |

Silane Coupling Agents

This compound can function as a silane coupling agent in materials science. Its trifluorosilyl group enhances adhesion between organic and inorganic materials, making it valuable in coatings and composites where improved durability and resistance to environmental factors are required .

Surface Modification

The compound can also be utilized for surface modification of polymers and glass substrates. The incorporation of trifluorosilyl groups improves hydrophobicity and chemical resistance, which is beneficial in applications such as self-cleaning surfaces and protective coatings .

Study on Antibacterial Efficacy

A study conducted on various synthesized compounds, including those with trifluoromethyl groups, revealed that certain derivatives exhibited substantial antibacterial activity against multi-drug resistant strains of bacteria. The researchers employed a broth dilution method to determine MIC values, finding that some compounds were effective at concentrations as low as 8 µg/mL .

Evaluation of Anticancer Activity

In another investigation focusing on anticancer properties, compounds structurally related to this compound were tested against several cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly, with some achieving IC50 values below 5 µM in aggressive cancer types .

Mechanism of Action

The mechanism by which N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluorosilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N,N-Dimethyl-1-phenylmethanamine: Lacks the trifluorosilyl group, resulting in different chemical properties and reactivity.

N,N-Dimethyl-1-(2-(trifluoromethyl)phenyl)methanamine: Contains a trifluoromethyl group instead of a trifluorosilyl group, leading to variations in stability and reactivity.

Uniqueness: N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine is a compound that has garnered attention due to its unique trifluorosilyl group, which can significantly influence its biological activity. This article explores the biological activities associated with this compound, focusing on antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a phenyl ring that is further substituted with a trifluorosilyl group. This specific arrangement contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds suggest significant antibacterial activity, particularly against resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against MRSA |

|---|---|---|

| Compound A | 8 | 16 |

| Compound B | 4 | 8 |

| This compound | TBD | TBD |

Cytotoxicity and Anti-Cancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, assays conducted on glioblastoma cell lines revealed significant apoptosis induced by the compound, suggesting its potential as an anti-cancer agent. The mechanisms of action may involve the disruption of cellular signaling pathways or direct DNA damage .

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LN229 (Glioblastoma) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | DNA damage |

Case Studies

Several studies have explored the biological activity of similar compounds with trifluorosilyl substitutions. For instance, a study published in the Journal of Organometallic Chemistry highlighted the synthesis and evaluation of N-silylmethylbenzanilides, which showed promising anti-cancer properties in vitro and in vivo models . These findings support the hypothesis that the trifluorosilyl group can enhance the biological efficacy of amine derivatives.

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound have been predicted using computational methods. These analyses suggest favorable pharmacokinetic properties consistent with Lipinski's Rule of Five, indicating good oral bioavailability and low toxicity .

Q & A

Q. What safety protocols are critical when handling N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine in laboratory settings?

- Methodological Answer: Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination. Work should be conducted in a fume hood due to potential volatility or toxic fumes .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer: A multi-step approach is typically used:

Introduce the trifluorosilyl group to the phenyl ring via palladium-catalyzed silylation.

Functionalize the amine group using reductive amination with dimethylamine.

Critical parameters include inert atmosphere (N₂/Ar), temperature control (0–25°C), and anhydrous solvents to prevent hydrolysis of the trifluorosilyl moiety .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer:

Q. How can researchers ensure purity post-synthesis?

Q. What storage conditions prevent degradation of this compound?

- Methodological Answer: Store in airtight, light-resistant containers under inert gas (Ar) at 2–8°C. Monitor for hydrolysis by periodic NMR analysis, especially if exposed to moisture .

Advanced Research Questions

Q. How can computational docking predict interactions of this compound with biological targets?

- Methodological Answer: Use software like AutoDock Vina or Schrödinger Suite to model binding affinities. Parameters include:

- Protonation states of the dimethylamine group at physiological pH.

- Flexible docking for the trifluorosilyl-phenyl moiety to assess steric/electronic effects.

Validation via comparative analysis with COX-2 inhibitor docking studies (e.g., imidazothiazole derivatives) .

Q. What strategies stabilize the trifluorosilyl group during aqueous reactions?

- Methodological Answer:

- Use aprotic solvents (e.g., THF, DCM) and low temperatures (0–5°C).

- Add moisture scavengers (molecular sieves, trimethylsilyl chloride).

- Monitor reaction progress via ¹⁹F NMR to detect Si-F bond hydrolysis .

Q. How does the electronic environment of this compound influence its ligand properties in catalysis?

- Methodological Answer: The dimethylamine group acts as a σ-donor, while the trifluorosilyl-phenyl moiety provides steric bulk. In palladacycle complexes, this enhances catalytic activity in cross-coupling reactions. Compare electronic effects with analogs (e.g., boronate esters) via cyclic voltammetry .

Q. What methodologies identify and minimize byproducts during synthesis?

- Methodological Answer:

- LC-MS/MS: Detect silyl hydrolysis byproducts (e.g., silanols).

- Optimize stoichiometry (e.g., excess dimethylamine) to reduce unreacted intermediates.

- Use flow chemistry for precise control of reaction time/temperature .

Q. How do structural modifications (e.g., boronate vs. trifluorosilyl groups) alter physicochemical properties?

- Methodological Answer:

- LogP: Trifluorosilyl derivatives exhibit higher hydrophobicity vs. boronate esters.

- Stability: Boronates are prone to protodeboronation, while trifluorosilyl groups require rigorous anhydrous conditions.

Compare via Hammett plots or computational DFT studies .

Contradictions and Resolutions

-

vs. 14: Safety protocols in emphasize waste segregation, while focuses on synthetic optimization. Resolution: Integrate safety measures (e.g., inert gas handling) into reaction design to address both safety and efficiency .

-

vs. 8: Docking studies () prioritize ligand-receptor interactions, whereas highlights catalytic applications. Resolution: Cross-validate computational models with experimental catalytic data to ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.